molecular formula C9H16O3S B6187653 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione CAS No. 28898-50-2

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione

Cat. No.: B6187653
CAS No.: 28898-50-2
M. Wt: 204.29 g/mol
InChI Key: SYCJDLSRWOPXHM-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione is a chemical compound with the molecular formula C9H16O3S . It has a molecular weight of 204.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, sixteen hydrogen atoms, three oxygen atoms, and one sulfur atom .

Safety and Hazards

According to the Classification Labelling and Packaging (CLP) criteria, 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione has been classified as Acute Tox. 4: H302, indicating that it may be harmful if swallowed . It also has been classified as Skin Irrit. 2: H315, Eye Irrit. 2A: H319, and STOT SE 3: H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione involves the oxidation of 2,2,6,6-tetramethyl-4H-thiopyran-4-one using a suitable oxidizing agent.", "Starting Materials": [ "2,2,6,6-tetramethyl-4H-thiopyran-4-one", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide, etc.)", "Solvent (e.g. acetone, ethanol, etc.)" ], "Reaction": [ "Dissolve 2,2,6,6-tetramethyl-4H-thiopyran-4-one in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione." ] }

CAS No.

28898-50-2

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1,1-dioxothian-4-one

InChI

InChI=1S/C9H16O3S/c1-8(2)5-7(10)6-9(3,4)13(8,11)12/h5-6H2,1-4H3

InChI Key

SYCJDLSRWOPXHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(S1(=O)=O)(C)C)C

Purity

95

Origin of Product

United States

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